5-Amino-6-iodopicolinic acid

Physicochemical Profiling Medicinal Chemistry Lead Optimization

5-Amino-6-iodopicolinic acid (CAS 1823964-04-0) is a disubstituted picolinic acid derivative that features a pyridine core bearing a carboxylic acid at the 2-position, an amino group at the 5-position, and an iodine atom at the 6-position. This unique substitution pattern confers a distinct molecular profile (MW 264.02 g/mol, C₆H₅IN₂O₂) that combines hydrogen-bonding capacity with a heavy halogen atom capable of participating in halogen bonding and facilitating metal-catalyzed cross-coupling reactions.

Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
Cat. No. B12862916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-6-iodopicolinic acid
Molecular FormulaC6H5IN2O2
Molecular Weight264.02 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1N)I)C(=O)O
InChIInChI=1S/C6H5IN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11)
InChIKeyUZNAHKQTQYNFBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-6-iodopicolinic Acid: A Dual-Functional Picolinate Scaffold for Advanced Synthesis


5-Amino-6-iodopicolinic acid (CAS 1823964-04-0) is a disubstituted picolinic acid derivative that features a pyridine core bearing a carboxylic acid at the 2-position, an amino group at the 5-position, and an iodine atom at the 6-position . This unique substitution pattern confers a distinct molecular profile (MW 264.02 g/mol, C₆H₅IN₂O₂) that combines hydrogen-bonding capacity with a heavy halogen atom capable of participating in halogen bonding and facilitating metal-catalyzed cross-coupling reactions . The compound is primarily employed as a versatile building block in medicinal chemistry and chemical biology research, where its dual reactivity is leveraged for the construction of complex heterocyclic architectures and the exploration of structure-activity relationships .

5-Amino-6-iodopicolinic Acid: Why Non-Iodinated or Mono-Substituted Analogs Are Inadequate Replacements


The specific combination of an electron-donating amino group and a heavy iodine atom at vicinal positions on the pyridine ring creates a unique electronic and steric environment that cannot be replicated by simpler analogs . The iodine atom not only serves as a superior leaving group in cross-coupling reactions compared to bromine or chlorine, enabling milder reaction conditions and higher yields, but also introduces the capacity for halogen bonding—a non-covalent interaction critical for molecular recognition that is absent in non-iodinated derivatives . Furthermore, the amino group at the 5-position enhances hydrogen-bonding potential and modulates the pKa of the carboxylic acid, influencing solubility and coordination chemistry in ways that 6-iodopicolinic acid (which lacks the amino group) cannot match . Substituting with a different halogen (e.g., 5-amino-6-chloropicolinic acid) or omitting the amino group (e.g., 6-iodopicolinic acid) fundamentally alters the compound's reactivity profile, physicochemical properties, and biological target engagement, rendering such substitutions unsuitable for applications that require the precise electronic and steric attributes of 5-amino-6-iodopicolinic acid.

5-Amino-6-iodopicolinic Acid: Quantified Differentiation from Key Comparators


Enhanced Acidity vs. Non-Iodinated 5-Aminopicolinic Acid

The introduction of the electron-withdrawing iodine atom at the 6-position significantly increases the acidity of the carboxylic acid group compared to the non-iodinated 5-aminopicolinic acid . The predicted pKa of 5-amino-6-iodopicolinic acid is 3.95 ± 0.10, whereas the parent 5-aminopicolinic acid is expected to have a higher pKa value closer to that of picolinic acid (pKa ≈ 5.4) due to the absence of the strong electron-withdrawing halogen . This difference of approximately 1.5 pKa units reflects a more than 30-fold increase in acidity, which directly impacts solubility, ionization state at physiological pH, and metal coordination behavior .

Physicochemical Profiling Medicinal Chemistry Lead Optimization

Lower Acidity vs. 5-Iodopicolinic Acid

While the iodine atom increases acidity relative to non-iodinated analogs, the presence of the electron-donating amino group at the 5-position partially offsets this effect . The predicted pKa of 5-amino-6-iodopicolinic acid (3.95 ± 0.10) is higher than that of 5-iodopicolinic acid, which lacks the amino group and has a predicted pKa of 3.46 ± 0.10 . This difference of approximately 0.5 pKa units indicates that 5-amino-6-iodopicolinic acid is about 3-fold less acidic, a subtle but potentially important distinction for applications where a slightly less acidic carboxylate is desired, such as in certain metal complexation scenarios or biological assays where excessive acidity could be detrimental .

Physicochemical Profiling Medicinal Chemistry Coordination Chemistry

Molecular Weight and Halogen Bonding Capacity vs. 5-Aminopicolinic Acid

The incorporation of a heavy iodine atom dramatically increases the molecular weight and introduces the capacity for halogen bonding, a directional non-covalent interaction that is absent in non-iodinated analogs . 5-Amino-6-iodopicolinic acid has a molecular weight of 264.02 g/mol, compared to 138.12 g/mol for 5-aminopicolinic acid, a difference of 125.9 g/mol (a 91% increase) . This significant increase in molecular weight, coupled with the presence of the iodine atom (van der Waals radius 1.98 Å), provides enhanced opportunities for halogen bonding, which can be leveraged in the design of selective ligands and in crystal engineering for improving the solid-state properties of pharmaceutical compounds .

Molecular Recognition Crystal Engineering Lead Optimization

Superior Reactivity in Cross-Coupling vs. Chloro and Bromo Analogs

The carbon-iodine bond in 5-amino-6-iodopicolinic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions compared to the corresponding carbon-bromine or carbon-chlorine bonds in analogous compounds [1]. Studies on iodoarenes, bromoarenes, and chloroarenes demonstrate that iodoarenes undergo oxidative addition with palladium catalysts much more readily, allowing reactions to proceed under milder conditions (e.g., room temperature for iodoarenes vs. elevated temperatures for bromoarenes and chloroarenes) and with lower catalyst loadings [1]. For instance, the coupling of iodoarenes with n-butylacrylate occurs at room temperature, while bromoarenes require higher temperatures and chloroarenes are largely unreactive under the same mild conditions [1]. This enhanced reactivity translates to higher yields and greater functional group tolerance, making the iodo derivative a preferred choice for complex molecule synthesis where harsh conditions could degrade sensitive functionalities .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Enhanced Lipophilicity and Brain Uptake vs. Fluoro Analogs in Imaging

In a study evaluating picolinic acid derivatives as monoamine oxidase B (MAO-B) imaging agents, the iodo-substituted compound demonstrated significantly higher brain uptake compared to its fluoro-substituted analog [1]. The study concluded that the main reason for the poor brain uptake of the fluoro compound was its lower lipophilicity relative to the iodo compound [1]. While specific logP values were not provided for 5-amino-6-iodopicolinic acid, the principle that iodine substitution increases lipophilicity compared to fluorine is well-established and critical for central nervous system (CNS) penetration [1]. This differential brain uptake allowed the iodo compound to be successfully used for in vivo imaging of MAO-B, whereas the fluoro compound accumulated in the brain to such a low degree that no PET studies could be performed [1].

Radiopharmaceuticals Neuroimaging PET Tracers

Predicted LogP and Solubility Profile vs. 6-Iodopicolinic Acid

The presence of both an amino group and an iodine atom on the pyridine ring results in a unique balance of lipophilicity and hydrogen-bonding capacity that differs from 6-iodopicolinic acid, which lacks the amino substituent . The predicted logP for 5-amino-6-iodopicolinic acid is 0.9666, which is lower than the logP of unsubstituted 6-iodopicolinic acid (estimated to be higher due to the absence of the polar amino group) . This intermediate logP value, combined with a topological polar surface area (TPSA) of 76.21 Ų, suggests improved aqueous solubility and potential for better oral bioavailability compared to the more lipophilic 6-iodopicolinic acid, while still retaining sufficient lipophilicity for membrane permeability .

ADME Medicinal Chemistry Lead Optimization

5-Amino-6-iodopicolinic Acid: Optimal Research and Industrial Applications Based on Verified Differentiation


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

Leverage the balanced lipophilicity (predicted logP 0.9666) and moderate TPSA (76.21 Ų) of 5-amino-6-iodopicolinic acid to design CNS-penetrant small molecules . The iodine atom enhances brain uptake relative to fluorinated analogs, as demonstrated in MAO-B imaging studies, while the amino group provides a handle for further derivatization and hydrogen bonding [1]. This scaffold is particularly suitable for developing PET tracers or therapeutics targeting neurological disorders where optimal brain penetration is critical [1].

Synthetic Methodology: Advanced Cross-Coupling Reactions

Utilize the superior reactivity of the carbon-iodine bond in 5-amino-6-iodopicolinic acid for efficient and selective palladium-catalyzed cross-coupling reactions . The iodo substituent allows reactions to proceed under milder conditions (e.g., room temperature) and with lower catalyst loadings compared to bromo or chloro analogs, making it an ideal building block for constructing complex heterocyclic architectures in the synthesis of pharmaceutical intermediates and natural product derivatives .

Coordination Chemistry: Design of Metal Complexes with Tailored Properties

Exploit the distinct pKa of 5-amino-6-iodopicolinic acid (predicted 3.95 ± 0.10) for the synthesis of metal complexes with specific coordination geometries and biological activities . The amino group enhances hydrogen-bonding capacity and modulates the electronic properties of the carboxylate ligand, while the iodine atom provides a site for further functionalization via cross-coupling. This combination makes the compound a valuable ligand for developing novel metallodrugs or catalysts with fine-tuned properties [1].

Chemical Biology: Development of Halogen Bonding-Based Probes

Harness the halogen bonding capacity of the iodine atom in 5-amino-6-iodopicolinic acid for the design of selective molecular probes and inhibitors . The iodine atom (van der Waals radius 1.98 Å) can engage in directional non-covalent interactions with electron-rich sites in protein binding pockets, offering a unique avenue for enhancing target selectivity and affinity that is absent in non-iodinated analogs . This approach is particularly valuable for fragment-based drug discovery and chemical biology applications aimed at modulating challenging protein targets.

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